

2-Benzyl-2,7-diazaspiro[4.4]nonane dihydrochloride chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Benzyl-2,7-diazaspiro[4.4]nonane dihydrochloride

Cat. No.: B1445433

[Get Quote](#)

An In-depth Technical Guide to **2-Benzyl-2,7-diazaspiro[4.4]nonane Dihydrochloride** for Advanced Research

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of **2-Benzyl-2,7-diazaspiro[4.4]nonane dihydrochloride**, a heterocyclic compound built upon a privileged structural motif in medicinal chemistry. The diazaspiro[4.4]nonane core is a rigid, three-dimensional scaffold that allows for the precise spatial orientation of functional groups, making it a highly valuable building block in the design of novel therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals, offering insights into the compound's chemical properties, a plausible synthetic route with mechanistic rationale, and its potential applications, particularly in the field of neuroscience.

Chemical Identity and Physicochemical Properties

2-Benzyl-2,7-diazaspiro[4.4]nonane and its dihydrochloride salt are recognized for their unique spirocyclic system, where two nitrogen-containing rings share a single carbon atom. The benzyl group provides a key substituent for modulating activity and physicochemical properties.

Property	Data	Source(s)
Molecular Formula	$C_{14}H_{22}Cl_2N_2$	[1]
Molecular Weight	289.25 g/mol (dihydrochloride salt)	N/A
Free Base MW	216.32 g/mol	[2]
IUPAC Name	2-benzyl-2,7-diazaspiro[4.4]nonane;dihydrochloride	[2]
CAS Number (Free Base)	885275-27-4	[2]
Appearance	Expected to be a white to off-white solid or crystalline powder.	[3]
Purity	Commercially available with purity typically around 95%.	[1]

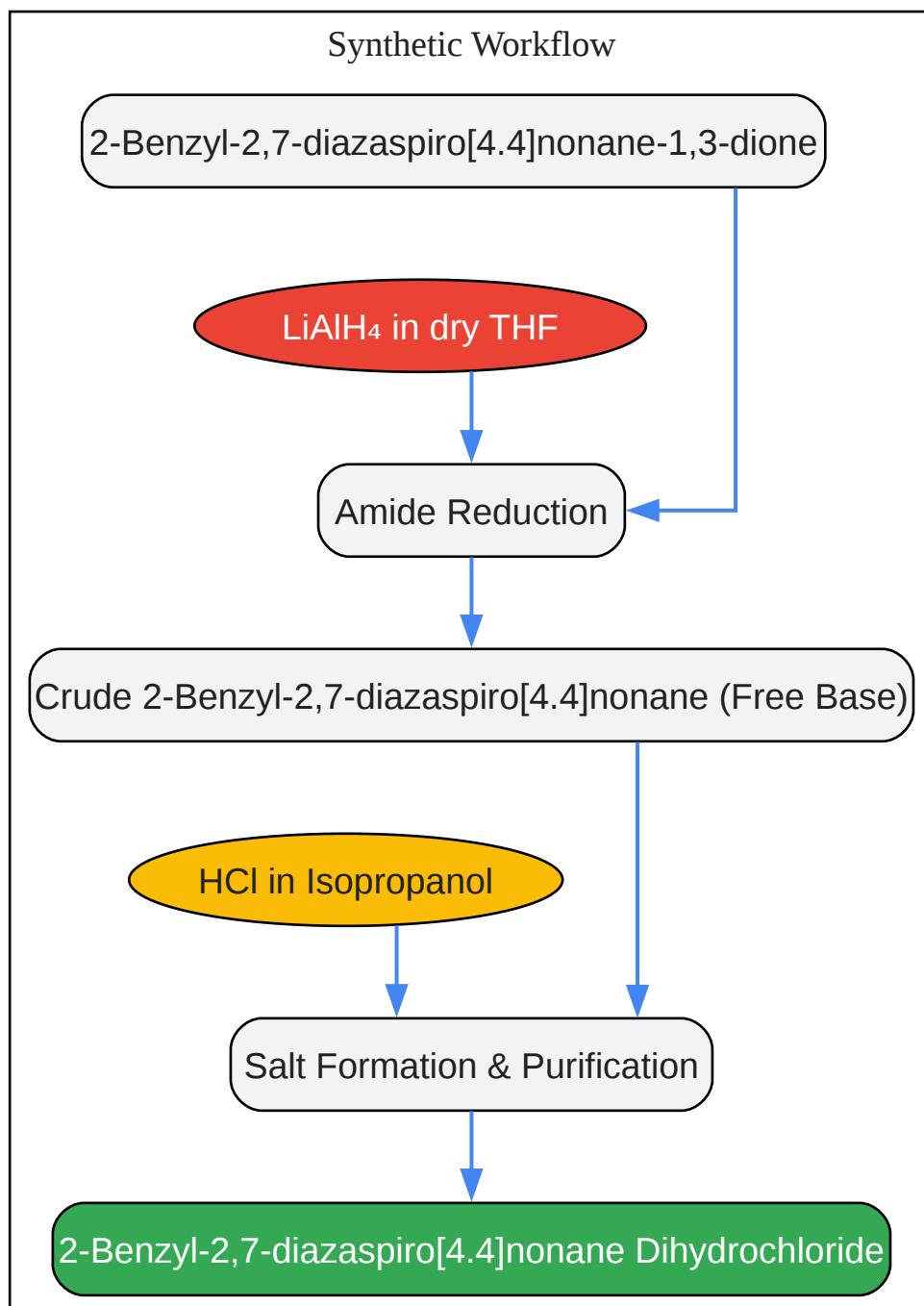
Note: Specific experimental data such as melting point and solubility for the title compound are not widely published. Data is often inferred from related analogs.

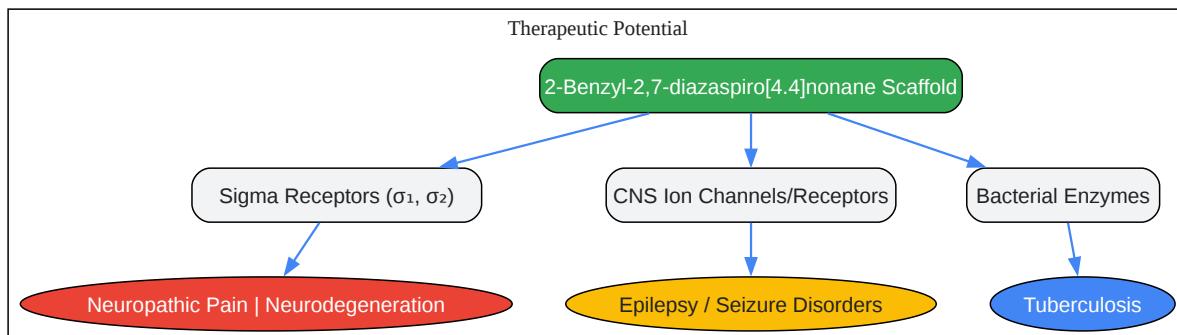
Synthesis and Mechanistic Rationale

While a direct published synthesis for 2-Benzyl-2,7-diazaspiro[4.4]nonane is not readily available, a highly plausible and efficient route can be designed based on established methodologies for analogous structures. The most common approach involves the reduction of a corresponding dione or trione precursor.

Proposed Synthetic Pathway

The synthesis logically starts from a precursor like 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione. The core of the synthesis is the complete reduction of the amide carbonyl groups to methylene groups.


Step 1: Reduction of the Amide Precursor The precursor, 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione, can be reduced using a powerful hydride-donating agent.


- Protocol:
 - Suspend a strong reducing agent, such as Lithium Aluminum Hydride (LiAlH₄), in an anhydrous aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon or Nitrogen).
 - Dissolve the 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione precursor in dry THF.
 - Add the solution of the precursor dropwise to the LiAlH₄ suspension at a controlled temperature (typically 0 °C to room temperature).
 - After the addition is complete, the reaction mixture is typically refluxed to ensure the complete reduction of both carbonyl groups.^[4]
 - The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution to precipitate the aluminum salts, which can then be removed by filtration.
- Mechanistic Insight: LiAlH₄ is a potent, non-selective reducing agent capable of reducing amides to amines. The mechanism involves the coordination of the aluminum to the carbonyl oxygen, followed by the delivery of a hydride ion to the carbonyl carbon. This process is repeated to achieve full reduction to the corresponding amine. The choice of an aprotic solvent like THF is critical as LiAlH₄ reacts violently with protic solvents.

Step 2: Purification and Salt Formation The resulting crude free base (2-Benzyl-2,7-diazaspiro[4.4]nonane) is isolated from the filtrate.

- Protocol:
 - The filtrate containing the product is concentrated in vacuo to yield the crude free base, often as a syrup or oil.^[4]
 - The crude product is dissolved in a suitable solvent, such as isopropanol or diethyl ether.
 - An excess of hydrogen chloride (as a solution in a solvent like isopropanol or as a gas) is added to the solution.^[4]

- The dihydrochloride salt, being insoluble in the organic solvent, precipitates out of the solution and can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
- Causality: The formation of the dihydrochloride salt serves two primary purposes. Firstly, it facilitates purification, as the crystalline salt is often easier to handle and purify by recrystallization than the free base. Secondly, the salt form generally imparts greater stability and aqueous solubility, which is highly desirable for biological testing and formulation.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. calpaclab.com [calpaclab.com]
- 2. 2-Benzyl-2,7-diazaspiro[4.4]nonane | C14H20N2 | CID 42614542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- To cite this document: BenchChem. [2-Benzyl-2,7-diazaspiro[4.4]nonane dihydrochloride chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1445433#2-benzyl-2-7-diazaspiro-4-4-nonane-dihydrochloride-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com